molecular formula C11H11F3N2S B2493462 4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile CAS No. 860790-41-6

4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Cat. No. B2493462
CAS RN: 860790-41-6
M. Wt: 260.28
InChI Key: ZOCDCGFHGCSGKY-UHFFFAOYSA-N
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Description

The compound is a derivative of nicotinonitrile, which is a type of organic compound. It contains a tert-butyl group, a mercapto group, and a trifluoromethyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl have been synthesized and their magneto-structural correlation investigated .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography. For example, 3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl forms a 1D column assembly .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

Safety and Hazards

The safety data sheet for a similar compound, 4-tert-Butylphenol, indicates that it causes skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

4-tert-butyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2S/c1-10(2,3)7-4-8(11(12,13)14)16-9(17)6(7)5-15/h4H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCDCGFHGCSGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=S)NC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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